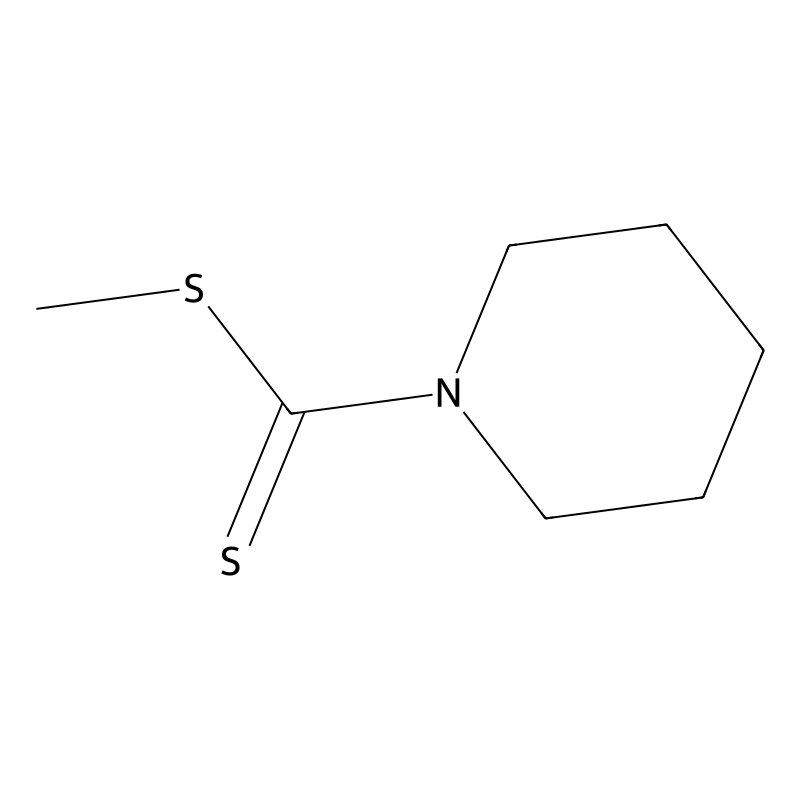Methyl piperidine-1-carbodithioate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Crystallography
Methods of Application: The compound was created and its crystal structure was studied using X-ray diffraction. The 2H-chromene ring system in the compound was found to be nearly planar, and the piperidine ring adopted a chair conformation .
Results or Outcomes: The study found that the 2H-chromene ring makes dihedral angles with the mean planes of the piperidine ring and the carbodithioate group . The crystal structure also features C—H and – interactions .
Pharmaceuticals
Application Summary: Piperidine derivatives, including “Methyl piperidine-1-carbodithioate”, play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Methods of Application: Piperidine-containing compounds are important synthetic medicinal blocks for drug construction. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Results or Outcomes: More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . This indicates the significant interest and ongoing research in this field.
Methyl piperidine-1-carbodithioate is an organic compound characterized by the chemical formula . It features a piperidine ring, which is a six-membered saturated nitrogen-containing ring, along with a carbodithioate functional group. The compound is notable for its potential applications in various fields, including medicinal chemistry and materials science.
- Nucleophilic Substitution Reactions: The sulfur atoms in the carbodithioate group can act as nucleophiles, allowing for substitutions with electrophiles.
- Formation of Metal Complexes: This compound can coordinate with transition metals, forming complexes that have potential applications in catalysis and material synthesis .
- Reactions with Electrophiles: The compound can react with various electrophiles to form new dithiocarbamate derivatives, which are often explored for their biological activities .
Methyl piperidine-1-carbodithioate exhibits various biological activities, making it of interest in pharmacological research. Studies have shown that derivatives of this compound possess:
- Antimicrobial Properties: Compounds derived from methyl piperidine-1-carbodithioate have demonstrated effectiveness against a range of bacterial strains.
- Antitumor Activity: Research indicates that certain derivatives can inhibit tumor growth, suggesting potential applications in cancer therapy .
- DNA Binding and Cleavage: Some studies highlight its ability to interact with DNA, which may lead to novel therapeutic strategies targeting genetic material .
The synthesis of methyl piperidine-1-carbodithioate typically involves a straightforward reaction between piperidine and carbon disulfide. Common methods include:
- One-Pot Synthesis: This method combines piperidine and carbon disulfide in the presence of an appropriate solvent and catalyst to yield methyl piperidine-1-carbodithioate directly.
- Multistep Synthesis: Involves initial formation of a piperidinium salt followed by treatment with carbon disulfide .
These methods allow for the efficient production of the compound, which can be further modified to create derivatives with enhanced properties.
Methyl piperidine-1-carbodithioate finds applications across several domains:
- Medicinal Chemistry: It serves as a building block for synthesizing bioactive compounds, particularly in developing new antimicrobial and anticancer agents.
- Agricultural Chemistry: The compound may be utilized in formulating pesticides or herbicides due to its biological activity against pests.
- Material Science: Its ability to form metal complexes makes it useful in creating novel materials with specific electronic or optical properties .
Interaction studies involving methyl piperidine-1-carbodithioate focus on its reactivity and binding properties. Key findings include:
- Metal Ion Coordination: The compound forms stable complexes with various metal ions, enhancing its utility in catalysis and materials development.
- Biological Interactions: Studies have shown that it interacts with biological macromolecules like proteins and nucleic acids, influencing their structure and function .
These interactions are crucial for understanding the compound's potential therapeutic effects and mechanisms of action.
Methyl piperidine-1-carbodithioate shares structural similarities with other dithiocarbamate compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl piperidine-1-carbodithioate | Contains a piperidine ring; carbodithioate group | Exhibits significant biological activity |
| Ethyl dithiocarbamate | Simple dithiocarbamate without nitrogen ring | Less complex; primarily used as a pesticide |
| Phenyl dithiocarbamate | Aromatic ring structure | More stable; used in industrial applications |
| N,N-Dimethyl dithiocarbamate | Two methyl groups on nitrogen | Enhanced solubility; used in pharmaceuticals |
Methyl piperidine-1-carbodithioate stands out due to its unique combination of a nitrogen-containing ring and carbodithioate functional group, leading to distinct reactivity and biological properties.








